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Compound Focus: Cc-115

CAS No.: 1228013-15-7

Cat. No.: S002199

CC-115 directly and potently inhibits two kinases from the PIKK family:

1. mTOR Kinase

¢ Function: mTOR is a serine/threonine kinase that functions in two distinct complexes:
o mTORC1: Regulates cell growth, proliferation, and protein synthesis by phosphorylating
substrates like S6K1 and 4E-BP1 [1] [2].
o mTORC2: Promotes cell survival and metabolism by phosphorylating AKT at Ser473,
facilitating its full activation [1] [2].
¢ Inhibition: Unlike rapalogs that only partially inhibit mMTORC1, CC-115, as an mTOR kinase inhibitor,
suppresses both mTORC1 and mTORC2, leading to more comprehensive pathway blockade [1].

2. DNA-dependent Protein Kinase (DNA-PK)

¢ Function: DNA-PK is critical for the Non-Homologous End Joining (NHEJ) pathway, the primary
mechanism for repairing DNA double-strand breaks (DSBs). It is activated upon binding to DNA ends
via the Ku70/Ku80 heterodimer, leading to autophosphorylation at sites like S2056 (pDNA-PK) [1] [2].

¢ Inhibition: CC-115 inhibits DNA-PK catalytic activity, preventing the repair of DSBs. It also indirectly
reduces the activity of the related kinase ATM and its substrates, thereby also impairing the
Homologous Recombination (HR) repair pathway [2].

The following diagram illustrates how CC-115 simultaneously targets these two critical pathways.
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CC-115's dual inhibition of mTOR and DNA-PK disrupts cell survival and DNA repair, leading to

programmed cell death.

Quantitative Pharmacodynamic Profile

The table below summarizes key quantitative data on the inhibitory activity of CC-115.

Table 1: Quantitative Inhibitory Profile of CC-115

Parameter Value Experimental Context Source

MTOR Enzyme ICso 21 nM In vitro kinase assay [2]
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Parameter

DNA-PK Enzyme ICso

Cellular mTORC1 ICso (pS6)

Cellular mTORC2 ICso (pAKT)

Cellular DNA-PK ICso (pPDNA-
PK)

Anti-proliferation Glso Range

Selectivity over PI3K-alpha

Selectivity over ATM/ATR

Value

13 nM

0.16 + 0.01 uM

0.136 + 0.062 pM

2.6 +0.45 pM

0.015 - 1.77 uM

Experimental Context

In vitro kinase assay

NCI-H441 cells (+bleomycin)

NCI-H441 cells (+bleomycin)

NCI-H441 cells (+bleomycin)

Panel of 123 cancer cell
lines

~40-fold (ICso = 850 nM)  In vitro kinase panel

>1000-fold (ICs0 >30 In vitro kinase panel

HM)

Cellular & Functional Consequences

The dual pharmacodynamic action of CC-115 translates into several key anti-tumor effects:

Source

[2]

[1]

[1]

[1]

[1]

(2]

[1][2]

e Growth Inhibition & Cytostasis: CC-115 demonstrates potent, nanomolar-level growth inhibitory
(Glso) activity across a broad panel of hematologic and solid cancer cell lines [1]. It induces G1-S

phase cell cycle arrest [3].

¢ Induction of Cell Death: Unlike selective mTOR kinase inhibitors that primarily cause cytostasis,

CC-115 robustly induces apoptosis in a subset of cancer lines, as evidenced by caspase-3/7

activation, PARP cleavage, and Annexin V staining [1] [3]. In lung adenocarcinoma cells, it can also

trigger GSDME-dependent pyroptosis via the Akt/Bax mitochondrial pathway [4].
¢ Inhibition of Motility and Invasion: CC-115 treatment significantly hinders the migration and

invasion capabilities of NSCLC cells in vitro [3].
¢ Radiosensitization: By inhibiting the repair of radiation-induced DSBs, CC-115 exhibits a strong
radiosensitizing effect, leading to supra-additive tumor cell kill in melanoma and other models [5].
¢ Synthetic Lethality: A key mechanistic finding is that CC-115 is synthetically lethal with ATM
deficiency. ATM-deficient cancer cells are hyper-dependent on DNA-PK-mediated repair, making
them exquisitely sensitive to CC-115 [2].
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Key Experimental Protocols for PD Assessment

To evaluate the pharmacodynamic effects of CC-115 in a research setting, the following methodologies are

commonly employed.

Table 2: Key Experimental Protocols for Pharmacodynamic Assessment

Assay Type

Key Readouts

Example Protocol Summary

Western Blotting
(Pathway Modulation)

Immunofluorescence
(DNA Repair & Damage)

Flow Cytometry
(Apoptosis/Cell Death)

Colony Formation
(Clonogenic Survival)

In Vivo Target
Engagement

pS6 (S235/236), pAKT
(S473), pDNA-PK
(S2056), p4E-BP1,
cleaved Caspase-3,
cleaved PARP.

yH2AX foci (DSB
marker), pDNA-PK
S2056, RAD51 foci (HR
marker).

Annexin V / 7-AAD
staining.

Number of macroscopic
colonies.

Tumor/Plasma drug
levels, pS6, pDNA-PK.

Cells treated with CC-115 (e.g., 0.1-10 uM, 2-
4 h). Protein lysates subjected to SDS-PAGE
and immunoblotting with specific antibodies

[1] [3].

Cells treated + CC-115 + DNA damage agent
(e.g., bleomycin, IR). Fixed, permeabilized,
and stained with antibodies. Foci counted via
fluorescence microscopy [5].

Cells treated with CC-115 (e.g., 48-72 h).
stained with Annexin V-APC and 7-AAD.
Apoptotic (Annexin V+/7-AAD-) and necrotic
(Annexin V+/7-AAD+) populations quantified
by flow cytometry [3] [5].

Cells treated + CC-115 * IR. Seeded at low
density and cultured for 7-14 days. Colonies
stained (crystal violet) and counted. Surviving
fraction calculated [5].

Tumor-bearing mice treated with CC-115 (oral
gavage). Tumors harvested at various time
points, homogenized, and analyzed by
Western blot or LC-MS/MS. CC-115 showed
good distribution to glioblastoma tissue
(tumor/plasma ratio: 0.713) [6].
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Clinical Correlation and Resistance

¢ Clinical Dose: In the first-in-human phase | study (NCT01353625), 10 mg twice daily (BID) was
selected as the recommended dose for expansion cohorts. This regimen demonstrated manageable
toxicities (fatigue, nausea, stomatitis), dose-proportional pharmacokinetics, and evidence of target
engagement [6].

¢ Preliminary Efficacy: Clinical activity was observed, including a complete remission in endometrial
carcinoma lasting >4 years, partial responses in chronic lymphocytic leukemia (38%), and stable
disease in various solid tumors [6].

¢ Resistance Mechanism: A key preclinical finding is that CC-115 is a substrate for the efflux
transporter ABCG2 (BCRP). Overexpression of ABCG2 reduces intracellular CC-115 accumulation,
leading to resistance. This suggests co-administration with efflux transporter inhibitors could be a
strategy to overcome resistance [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK ... [pmc.ncbi.nim.nih.gov]

2. - CC, a dual inhibitor of mTOR Kinase and DNA-PK... | Oncotarget 115 [oncotarget.com]

3. An mTOR and DNA-PK dual inhibitor CC-115 hinders non- ... [nature.com]

4. CC-115 Mediates GSDME-Dependent Pyroptosis in Lung ... [jcancer.org]

5. Dual mTOR/DNA-PK Inhibitor CC-115 Induces Cell Death ... [mdpi.com]

6. First-In-Human Phase | Study Of A Dual mTOR Kinase And DNA-PK... [pubmed.ncbi.nim.nih.gov]
7. CC-115, a Dual Mammalian Target of Rapamycin/DNA ... [sciencedirect.com]

To cite this document: Smolecule. [Molecular Targets & Mechanism of Action]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b002199#cc-115-

pharmacodynamics]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31853198/
https://pubmed.ncbi.nlm.nih.gov/31853198/
https://www.smolecule.com/products/s002199?utm_src=pdf-body
https://www.smolecule.com/products/s002199?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0022356524269019
https://www.smolecule.com/products/s002199?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.oncotarget.com/article/20342/text/
https://www.nature.com/articles/s41420-022-01082-6
https://www.jcancer.org/v14p1350.htm
https://www.mdpi.com/1422-0067/21/23/9321
https://pubmed.ncbi.nlm.nih.gov/31853198/
https://www.sciencedirect.com/science/article/abs/pii/S0022356524269019
https://www.smolecule.com/products/b002199#cc-115-pharmacodynamics
https://www.smolecule.com/products/b002199#cc-115-pharmacodynamics
https://www.smolecule.com/products/b002199#cc-115-pharmacodynamics
https://www.smolecule.com/products/s002199?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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